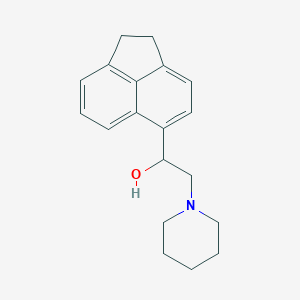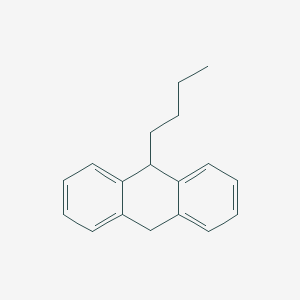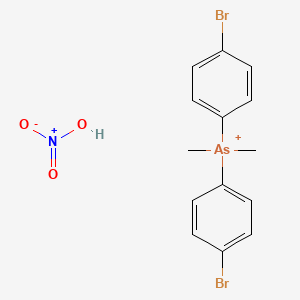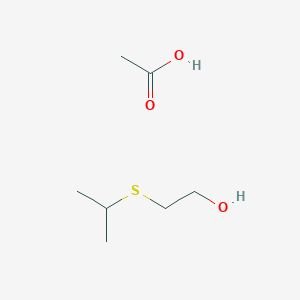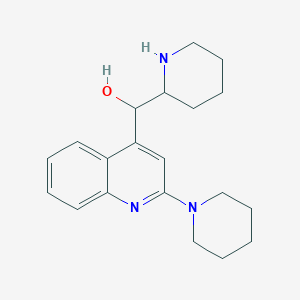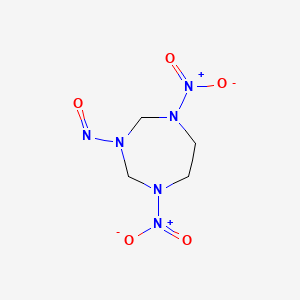
1,5-Dinitro-3-nitroso-1,3,5-triazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dinitro-3-nitroso-1,3,5-triazepane: is a heterocyclic compound characterized by a seven-membered ring containing three nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Dinitro-3-nitroso-1,3,5-triazepane can be synthesized through the condensation of ethylenedinitroamine with aliphatic amines and formaldehyde. This reaction typically involves the use of aqueous formaldehyde and alkylamines under controlled conditions to form cyclic Mannich bases .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multicomponent condensation reactions. These reactions combine three or more simple starting materials, such as ethylenedinitroamine, aliphatic amines, and formaldehyde, to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Dinitro-3-nitroso-1,3,5-triazepane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted triazepane derivatives.
Applications De Recherche Scientifique
1,5-Dinitro-3-nitroso-1,3,5-triazepane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,5-Dinitro-3-nitroso-1,3,5-triazepane involves its interaction with molecular targets through its nitro and nitroso groups. These functional groups can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
1,3,5-Trinitro-1,3,5-triazacycloheptane: Another triazepane derivative with three nitro groups.
1,3,5-Triazepane N-nitro derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness: Its combination of functional groups makes it a versatile compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
5800-63-5 |
|---|---|
Formule moléculaire |
C4H8N6O5 |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
1,5-dinitro-3-nitroso-1,3,5-triazepane |
InChI |
InChI=1S/C4H8N6O5/c11-5-6-3-7(9(12)13)1-2-8(4-6)10(14)15/h1-4H2 |
Clé InChI |
QVZUQDVARCENFP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CN(CN1[N+](=O)[O-])N=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


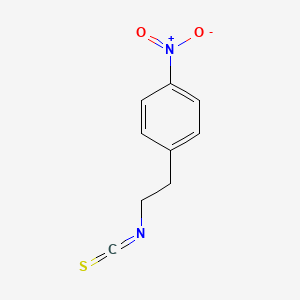
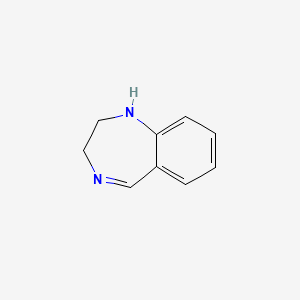
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
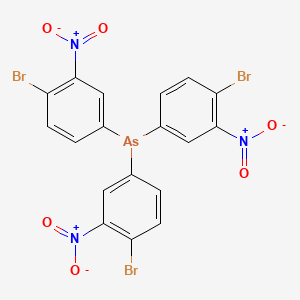
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

